Structural and Physicochemical Profiling of 2-Fluoro-4-(piperidin-4-yl)phenol: A Privileged Scaffold in Medicinal Chemistry
Structural and Physicochemical Profiling of 2-Fluoro-4-(piperidin-4-yl)phenol: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic deployment of fluorinated bioisosteres is a cornerstone of hit-to-lead optimization. 2-Fluoro-4-(piperidin-4-yl)phenol is a highly versatile, privileged molecular scaffold utilized extensively in the development of central nervous system (CNS) therapeutics and oncology drugs. By integrating a basic piperidine ring with a selectively fluorinated phenol core, this building block offers precisely tuned physicochemical properties—optimizing hydrogen bonding, modulating target residence time, and fortifying the molecule against metabolic degradation.
This technical guide provides an in-depth analysis of its structural logic, pharmacological applications, and a self-validating synthetic protocol designed for scalable drug development.
Physicochemical Profiling & Structural Elucidation
The utility of 2-Fluoro-4-(piperidin-4-yl)phenol stems from its precise molecular architecture. The free base (CAS 1260871-71-3)[1] and its highly stable hydrochloride salt (CAS 2140866-92-6) are widely cataloged by major chemical suppliers such as and [2].
Quantitative Data Summary
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical parameters are summarized below:
| Property | Specification |
| Chemical Name | 2-Fluoro-4-(piperidin-4-yl)phenol |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight (Free Base) | 195.23 g/mol [1] |
| Molecular Weight (HCl Salt) | 231.70 g/mol |
| Exact Mass | 195.1060 Da |
| CAS Number (Free Base) | 1260871-71-3[2] |
| CAS Number (HCl Salt) | 2140866-92-6[3] |
The Causality of Structural Design (Bioisosteric Logic)
As an application scientist, it is critical to understand why this specific substitution pattern is favored over the unfluorinated 4-(piperidin-4-yl)phenol analog[4]:
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The Piperidine Ring (C4 Position): The secondary amine (pKa ~9.5–10.0) ensures the molecule is protonated at physiological pH. This cationic state is essential for forming critical salt-bridge interactions with conserved Aspartate residues within the transmembrane domains of G-Protein Coupled Receptors (GPCRs).
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The Ortho-Fluorine Substitution (C2 Position): The introduction of a highly electronegative fluorine atom adjacent to the phenol hydroxyl group exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the phenol, making it a stronger hydrogen-bond donor. Furthermore, the fluorine atom sterically and electronically blocks Cytochrome P450-mediated ortho-hydroxylation, a common metabolic liability that leads to reactive quinone-imine toxicophores.
Structural rationale and bioisosteric properties of 2-Fluoro-4-(piperidin-4-yl)phenol.
Pharmacological Applications in Drug Discovery
The 4-phenylpiperidine motif is a hallmark of numerous FDA-approved drugs and clinical candidates. The fluorinated variant is specifically deployed in the following therapeutic workflows:
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Dopaminergic Stabilizers (D2 Receptors): The scaffold is a core component in the synthesis of dopamine D2 receptor ligands, such as analogs of Pridopidine (ACR16). Modification of the phenylpiperidine core optimizes the receptor off-rate kinetics, allowing the receptor to rapidly regain responsiveness[5].
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Opioid Receptor Antagonists: 4-(hydroxyphenyl)piperidines are critical pharmacophores in pan-opioid antagonists. The specific spatial arrangement of the basic nitrogen relative to the phenol ring dictates binding affinity across mu, kappa, and delta opioid receptors[6].
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NR2B NMDA Antagonists: Patent literature highlights the use of this scaffold in the development of selective NR2B antagonists for the treatment of neurodegenerative and central nervous system disorders[7].
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Oncology (Androgen Receptor Downregulators): This building block is utilized in the synthesis of advanced prostate cancer therapeutics, such as AZD3514, where the piperidine nitrogen serves as a critical linkage point for further functionalization[8].
Synthetic Methodology & Scale-Up Protocol
To ensure high scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating synthetic route for producing the hydrochloride salt of 2-Fluoro-4-(piperidin-4-yl)phenol.
Step 1: Suzuki-Miyaura Cross-Coupling
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Procedure: React 4-bromo-2-fluorophenol with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester in a mixture of 1,4-dioxane and water. Use Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base. Heat to 80°C under nitrogen for 12 hours.
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Causality & Validation: Aliphatic piperidine boronic acids are notoriously unstable and prone to protodeboronation. Using the tetrahydropyridine boronic ester bypasses this instability. Self-Validation: LC-MS analysis of the crude mixture should show complete consumption of the aryl bromide and the appearance of the intermediate mass [M+H]⁺ = 294.1.
Step 2: Catalytic Hydrogenation
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Procedure: Dissolve the isolated intermediate in methanol. Add 10% Pd/C (catalytic amount) and stir under a hydrogen atmosphere (5 bar) at 25°C for 4 hours.
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Causality & Validation: The tetrahydropyridine double bond must be reduced to yield the piperidine ring. Standard Pd/C is selected over Pearlman's catalyst (Pd(OH)₂) to strictly prevent the undesired hydrodefluorination of the aromatic ring. Self-Validation: ¹H NMR of the concentrated product will show the complete disappearance of the vinylic proton signal at ~6.0 ppm.
Step 3: Boc-Deprotection and Salt Formation
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Procedure: Dissolve the N-Boc protected intermediate in anhydrous dichloromethane (DCM). Slowly add a solution of 4M HCl in anhydrous 1,4-dioxane. Stir at room temperature for 2 hours.
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Causality & Validation: Why use anhydrous HCl in dioxane rather than aqueous HCl? Aqueous conditions create challenging workups for highly polar, water-soluble secondary amines. By using anhydrous conditions, the resulting hydrochloride salt is entirely insoluble in the organic matrix. It precipitates directly out of solution, driving the equilibrium forward and allowing isolation via simple vacuum filtration—completely eliminating the need for difficult silica gel chromatography. Self-Validation: The isolated white solid will exhibit an[M+H]⁺ peak at m/z 196.1 via LC-MS.
Three-step synthetic workflow for 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride.
Analytical Validation Protocol
To confirm the structural integrity and purity of the synthesized or procured compound, the following analytical suite is mandatory:
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LC-MS (ESI+): The primary mass peak must appear at m/z 196.1 [M+H]⁺, corresponding to the protonated free base.
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¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic splitting of the aromatic protons caused by the adjacent fluorine atom (J-coupling between ¹⁹F and ¹H). The piperidine protons will appear as distinct multiplets between 1.60 ppm and 3.40 ppm. A broad singlet above 9.0 ppm confirms the presence of the phenol -OH and the protonated amine (NH₂⁺)[8].
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HPLC Purity: Run a reverse-phase gradient (Water/Acetonitrile with 0.1% TFA). The compound should elute as a single sharp peak with >98% Area Under Curve (AUC) at both 254 nm and 280 nm.
References
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ACS Publications. "Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands." Journal of Medicinal Chemistry. URL:[Link]
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Chemical Synthesis Database. "4-piperidin-4-yl-phenol Synthesis and physical properties." URL:[Link]
- Google Patents. "WO2017066368A1 - Selective NR2B antagonists.
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New Drug Approvals. "AZD 3514 MALEATE." URL: [Link]
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ResearchGate. "Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors." URL: [Link]
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- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2017066368A1 - Selective nr2b antagonists - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
